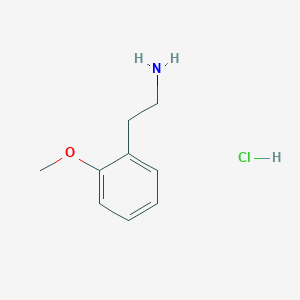
Chlorhydrate de 2-méthoxyphénéthylamine
Vue d'ensemble
Description
2-Methoxyphenylethylamine Hydrochloride is a chemical compound with the molecular formula C9H13NO·HCl. It is also known as 2-(2-Methoxyphenyl)ethylamine Hydrochloride. This compound is a derivative of phenethylamine, which is a naturally occurring monoamine alkaloid and a psychoactive compound. It is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
2-Methoxyphenylethylamine Hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigating its potential therapeutic effects and its role as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
Target of Action
Related compounds such as methylphenidate and phenethylamine have been shown to interact with the central nervous system .
Mode of Action
Methylphenidate, a related compound, has been shown to act as a norepinephrine and dopamine reuptake inhibitor (ndri), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
Biochemical Pathways
Related compounds have been shown to affect the dopaminergic neurons, which play a critical role in voluntary movement, stress, or mood .
Result of Action
Related compounds have been shown to have effects on the central nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyphenylethylamine Hydrochloride typically involves the reaction of 2-methoxyphenylacetonitrile with hydrogen in the presence of a catalyst to form 2-methoxyphenylethylamine. This amine is then reacted with hydrochloric acid to produce the hydrochloride salt. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Pressure: Atmospheric pressure
Industrial Production Methods
Industrial production methods for 2-Methoxyphenylethylamine Hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Hydrogenation: Using a continuous flow reactor for the hydrogenation step to ensure consistent quality and yield.
Purification: Crystallization or recrystallization to obtain high-purity 2-Methoxyphenylethylamine Hydrochloride.
Quality Control: Analytical techniques such as HPLC (High-Performance Liquid Chromatography) to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxyphenylethylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or ketones.
Reduction: Can be reduced to form more saturated amines.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), Nitrating agents (HNO3)
Major Products
Oxidation Products: 2-Methoxyphenylacetaldehyde, 2-Methoxyphenylacetone
Reduction Products: 2-Methoxyphenylethylamine derivatives
Substitution Products: Halogenated or nitrated derivatives of 2-Methoxyphenylethylamine
Comparaison Avec Des Composés Similaires
2-Methoxyphenylethylamine Hydrochloride can be compared with other phenethylamine derivatives, such as:
2-Phenylethylamine: Lacks the methoxy group, leading to different pharmacological properties.
3,4-Methylenedioxyphenethylamine (MDPEA): Contains a methylenedioxy group, which significantly alters its activity and effects.
4-Methoxyphenethylamine: The methoxy group is in a different position, resulting in different chemical and biological properties.
Conclusion
2-Methoxyphenylethylamine Hydrochloride is a versatile compound with significant applications in scientific research. Its unique chemical structure allows it to participate in various reactions and interact with multiple biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-11-9-5-3-2-4-8(9)6-7-10;/h2-5H,6-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEODLPPPSQYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60953629 | |
| Record name | 2-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3167-07-5 | |
| Record name | 2-Methoxyphenethylamine HCl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


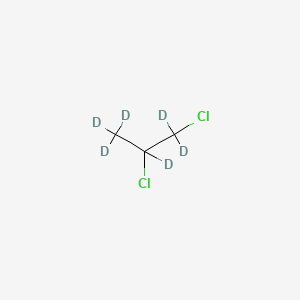
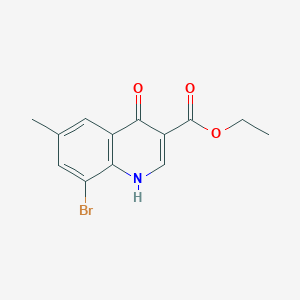
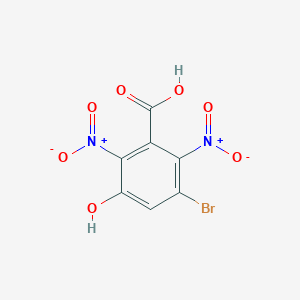
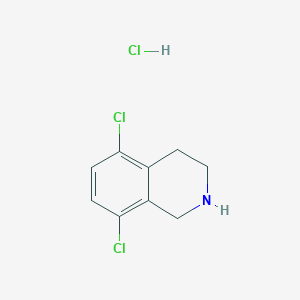
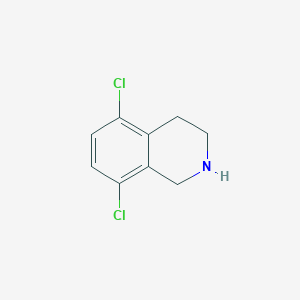
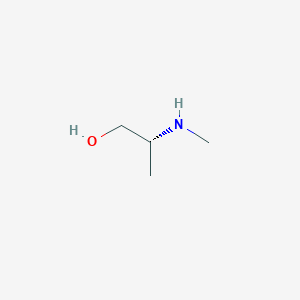
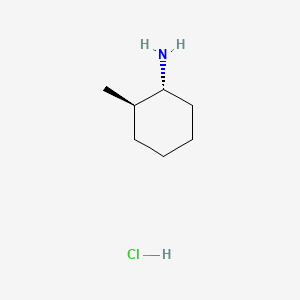
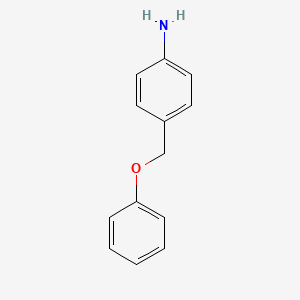
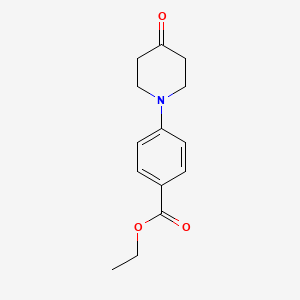
![Ethyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B1611156.png)
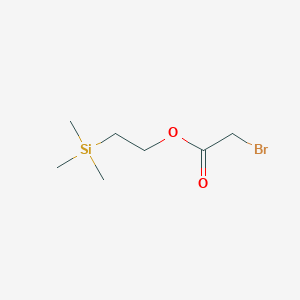
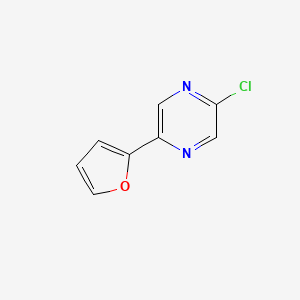
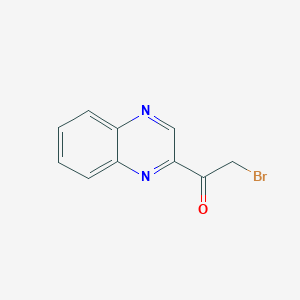
![3-[(2-Methylthio)phenyl]-1-propene](/img/structure/B1611163.png)
